molecular formula C9H11N3O2 B3351782 1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39930-51-3

1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B3351782
CAS No.: 39930-51-3
M. Wt: 193.2 g/mol
InChI Key: JPHOYQBYTMQUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound featuring a pyrrolopyrimidine scaffold with methyl groups at positions 1, 3, and 6. This structure is part of a broader class of fused pyrimidine derivatives known for diverse biological activities, including receptor binding, antioxidant, and enzyme inhibition properties. The compound’s methylation pattern likely enhances its metabolic stability and lipophilicity compared to non-methylated analogs, making it a candidate for pharmacological studies .

For example, ethylation of 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione intermediates (as in Scheme 3 of ) could yield methyl-substituted derivatives .

Properties

IUPAC Name

1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-5-4-6-7(10)11(2)9(14)12(3)8(6)13/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOYQBYTMQUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960452
Record name 1,3,7-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39930-51-3
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3,7-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039930513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyluracil with an appropriate alkylating agent, followed by cyclization to form the pyrrolopyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

1,3,7-trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes crucial for tumor growth.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Sciences

The compound's unique structure allows for applications in material sciences:

  • Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Its derivatives are explored for creating nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that compounds similar to this compound showed significant inhibition against breast cancer cell lines (MCF-7), suggesting a potential pathway for drug development aimed at cancer therapy .

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects of pyrrolo[2,3-d]pyrimidines were evaluated in models of oxidative stress-induced neuronal death. The study found that 1,3,7-trimethyl derivatives significantly reduced cell death rates and improved cell viability under stress conditions .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agentJournal of Medicinal Chemistry
NeuroprotectionTreatment for neurodegenerative diseasesNeuroscience Letters
Material SciencesMonomer for polymer synthesisVarious studies

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name Substituents Melting Point (°C) Key Properties
This compound (Target) Methyl at 1, 3, 7 Not reported Likely enhanced lipophilicity and metabolic stability
7-(4-Chlorophenyl)-1,3-dimethyl-...dione (4h, ) Chlorophenyl at 7, methyl at 1,3 >250 High thermal stability; potential π-π stacking interactions
5-Butyl-1,3,6-trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 53681-26-8) Butyl at 5, methyl at 1,3,6 Not reported Increased hydrophobicity; potential for membrane permeability
7-Thio derivatives of cyclopenta[d]pyrimidine-2,4-dione () Thioether groups at 7 Not reported Antioxidant activity via radical scavenging; IC₅₀ values: 0.05–0.2 mM
  • Lipophilicity : Methyl groups in the target compound likely increase logP compared to polar analogs like 7-thio derivatives .
  • Thermal Stability : High melting points (>250°C) in analogs with aromatic substituents (e.g., 4h) suggest strong intermolecular interactions, which may be reduced in the trimethylated target compound due to steric hindrance .

Receptor Binding and Enzyme Inhibition

  • Adrenoceptor Ligands: Derivatives like 3-arylpiperazinylethyl-pyrrolo[2,3-d]pyrimidines exhibit high α₁-adrenoceptor affinity (Kᵢ = 0.1–10 nM) due to arylpiperazine moieties .
  • Kinase Inhibitors : N4-aryl-pyrrolo[2,3-d]pyrimidine-2,4-diamines (e.g., compound 13 in ) show activity against tyrosine kinases (IC₅₀ < 1 µM) via H-bonding with ATP-binding pockets . The trimethylated compound may lack the necessary amine groups for such interactions.

Antioxidant Activity

  • 7-Thio-cyclopenta[d]pyrimidine-2,4-diones () demonstrate potent antiradical activity (IC₅₀: 0.05–0.2 mM) in Fe²⁺-mediated adrenaline oxidation models. Their activity correlates with thioether substituents’ electron-donating capacity . The target compound, lacking sulfur, may exhibit weaker antioxidant effects.

Herbicidal Activity

  • Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 2o in ) act as herbicides by inhibiting protoporphyrinogen oxidase (PPO). DFT calculations show HOMO localization on the pyrimidine ring enhances electron transfer, critical for activity . The target compound’s methyl groups may sterically hinder similar interactions.

Biological Activity

1,3,7-Trimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS No. 39930-51-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 193.21 g/mol
  • CAS Number : 39930-51-3
  • Physical State : Solid at room temperature with a melting point of approximately 264 °C.

Biological Activity Overview

The biological activity of 1,3,7-trimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives has been explored in various studies. This compound exhibits a range of effects on different cell lines and biological systems.

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • HeLa Cells : A study indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells (cervical cancer) with varying degrees of effectiveness based on structural modifications .
  • Breast Cancer Cell Lines : In MDA-MB-231 and MCF-7 breast cancer cell lines, the compound's cytotoxicity was evaluated. The results suggested that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold could enhance activity against these cancer types .

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example:

  • MAPK Pathway Inhibition : Some derivatives have shown the ability to interfere with the MAPK signaling pathway, which is crucial for cancer cell growth and survival .

Research Findings and Case Studies

StudyCell LineFindings
Study 1HeLaSignificant cytotoxicity observed; structure-dependent activity .
Study 2MDA-MB-231Enhanced activity with specific substitutions; potential for therapeutic use .
Study 3MCF-7Varying cytotoxic effects noted; further structural optimization required .

Structure-Activity Relationship (SAR)

The biological activity of 1,3,7-trimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives is influenced by their structural modifications. Key observations from SAR studies include:

  • Substituent Effects : The presence of halogen atoms or hydroxyl groups at specific positions on the pyrrolo[2,3-d]pyrimidine ring enhances cytotoxicity against cancer cell lines .
  • Nuclear Receptor Interaction : Some derivatives have been shown to interact with nuclear receptors involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,3,7-trimethyl-pyrrolo[2,3-d]pyrimidine-dione derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The core structure is synthesized via acid-mediated nucleophilic substitution. For example, 4-chloro intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) react with methylamine derivatives in isopropanol with catalytic HCl under reflux (12–48 hours). Purification involves flash chromatography (e.g., CHCl3/MeOH gradients) or recrystallization (hexanes/ethyl acetate). Yields (27–94%) depend on substituent reactivity and reaction time. Optimize by adjusting stoichiometry (3:1 amine:substrate) and solvent polarity .

Q. How can researchers confirm the structural identity of synthesized derivatives?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks for methyl groups (δ 2.29–3.79 ppm for CH3) and aromatic protons (δ 6.20–8.42 ppm) .
  • HRMS : Validate molecular formulas (e.g., C20H18N5Br requires m/z 407.0746; observed 407.0732) .
  • Melting Points : Consistent melting ranges (e.g., 178–212°C) indicate purity .

Q. What in vitro assays are suitable for evaluating biological activity of this compound class?

  • Methodological Answer : Screen for kinase inhibition (e.g., receptor tyrosine kinases) using:

  • Enzyme inhibition assays : Measure IC50 values via fluorescence-based ATP competition.
  • Cell proliferation assays : Test cytotoxicity in cancer lines (e.g., IC50 ≤ 10 µM for compounds with halogenated aryl substituents) .

Advanced Research Questions

Q. How do substituent electronic effects influence reaction outcomes in nucleophilic substitutions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -CF3) on aryl amines reduce nucleophilicity, requiring longer reflux times (24–48 hours vs. 12 hours for electron-donating groups). Monitor via TLC (Rf shifts with polarity) and adjust solvent systems (e.g., MeOH/CHCl3 ratios) .

Q. How should researchers resolve discrepancies in spectral data for structurally similar analogs?

  • Methodological Answer : For overlapping NMR signals (e.g., CH2/CH3 in δ 2.88–3.07 ppm):

  • Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Compare HRMS isotopic patterns (e.g., bromine’s M+2 peak at ~1:1 intensity) to rule out impurities .

Q. What strategies improve solubility for in vivo studies of hydrophobic derivatives?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous formulations.
  • Micellar encapsulation : Employ poloxamers or cyclodextrins .

Q. How can structure-activity relationships (SAR) guide the design of potent kinase inhibitors?

  • Methodological Answer :

  • Substituent variation : 3-Bromophenyl groups enhance potency (IC50 = 0.8 µM) vs. 4-fluorophenyl (IC50 = 5.2 µM) due to hydrophobic binding pocket interactions.
  • Methylation effects : N7-methylation reduces steric hindrance, improving target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
Reactant of Route 2
Reactant of Route 2
1,3,7-Trimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.